

# head-to-head comparison of ML418 and MRT00200769

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Compound of Interest				
Compound Name:	ML418			
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# Head-to-Head Comparison: ML418 vs. MRT00200769

An objective analysis of two molecular probes.

#### Introduction

This guide provides a detailed comparison of **ML418** and MRT00200769, intended for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available scientific literature or database entries for MRT00200769, a direct head-to-head comparison with experimental data is not possible at this time. This report will therefore provide a comprehensive overview of the currently available information for **ML418**, a known inhibitor of the Kir7.1 potassium channel, covering its mechanism of action, experimental data, and relevant signaling pathways.

## ML418: A Selective Kir7.1 Potassium Channel Blocker

**ML418** is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] It was developed through lead optimization of a previously identified inhibitor, VU714.[1] **ML418** exhibits sub-micromolar potency and demonstrates significant selectivity for Kir7.1 over other Kir channel subtypes.[1] Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for in vivo studies.



### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **ML418** based on available experimental evidence.

Table 1: In Vitro Potency of ML418

Target	Assay Type	IC50 (μM)	Reference
Kir7.1	Thallium Flux	0.31	
Kir7.1	Whole-cell Patch Clamp	0.31	

Table 2: Selectivity Profile of **ML418** against other Kir Channels

Channel	IC50 (μM)	Fold Selectivity (vs. Kir7.1)	Reference
Kir1.1	>30	>97	
Kir2.1	>30	>97	
Kir2.2	>30	>97	
Kir2.3	>30	>97	•
Kir3.1/3.2	>30	>97	•
Kir4.1	>30	>97	•
Kir6.2/SUR1	1.9	~6	•

Table 3: In Vivo Pharmacokinetic Properties of ML418 in Mouse



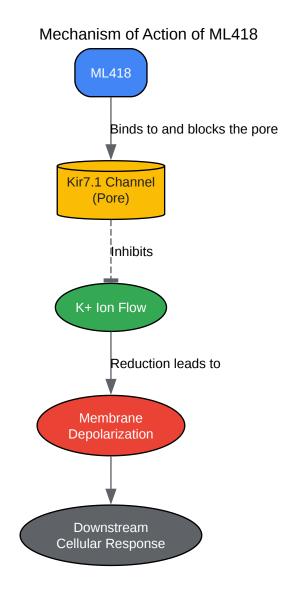
Parameter	Value	Dosing	Reference
Cmax	0.20 μΜ	30 mg/kg, IP	_
Tmax	3 hours	30 mg/kg, IP	
Brain:Plasma Ratio (Kp)	10.9	30 mg/kg, IP	_

### **Mechanism of Action and Signaling Pathway**

**ML418** acts as a pore blocker of the Kir7.1 channel. The Kir7.1 channel is crucial for maintaining cellular membrane potential and is involved in various physiological processes, including neuronal excitability, electrolyte balance in the eye, and uterine muscle contractility. By blocking the flow of potassium ions through the channel, **ML418** leads to membrane depolarization.

The diagram below illustrates the mechanism of action of **ML418** on the Kir7.1 channel.





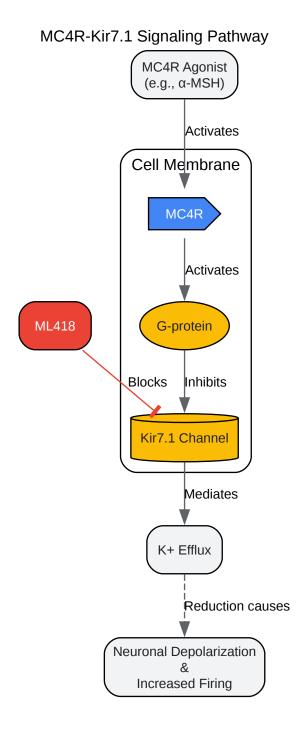
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Caption: Mechanism of **ML418** as a Kir7.1 channel pore blocker.

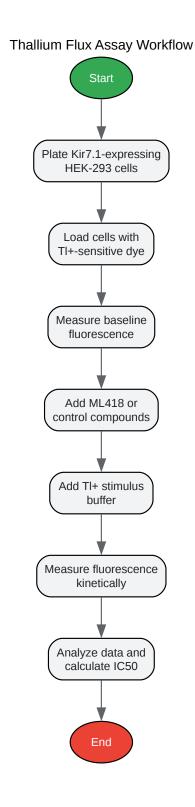
In specific contexts, such as certain neurons in the hypothalamus, the activity of Kir7.1 is coupled to G-protein coupled receptors (GPCRs) like the melanocortin-4 receptor (MC4R). Agonist binding to MC4R inhibits Kir7.1, leading to neuronal depolarization and firing. **ML418**, by directly blocking Kir7.1, can mimic this effect.

The following diagram illustrates the signaling pathway involving MC4R and Kir7.1.









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